molecular formula C8H8F6O B6311117 3,4-Bis(trifluoromethyl)cyclohexanone CAS No. 2088945-40-6

3,4-Bis(trifluoromethyl)cyclohexanone

Cat. No.: B6311117
CAS No.: 2088945-40-6
M. Wt: 234.14 g/mol
InChI Key: CVILGPMZHKONJW-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by two trifluoromethyl (-CF₃) groups at the 3 and 4 positions of the cyclohexanone ring.

Properties

IUPAC Name

3,4-bis(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVILGPMZHKONJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(trifluoromethyl)cyclohexanone typically involves the addition of trifluoromethyl groups to a cyclohexanone precursor. One common method includes the reaction of 1,4-cyclohexanedione monoethylene glycol ketal with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is stirred for two days, followed by purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted cyclohexanone derivatives.

Scientific Research Applications

3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential in drug discovery, especially in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Cyclohexanone Derivatives
Compound Name Substituents Key Features
3,4-Bis(trifluoromethyl)cyclohexanone -CF₃ at 3,4 positions High lipophilicity, electron-deficient ring, metabolic stability
2,6-Bis(3,4-dihydroxybenzylidene)cyclohexanone (BDHPC) Dihydroxyphenyl groups at 2,6 positions Antioxidant, pro-apoptotic, binds nuclear type II sites
2,6-Bis(2-bromobenzylidene)cyclohexanone (B2BrBC) Bromobenzylidene at 2,6 positions Enhanced antioxidant activity via Nrf2/NF-κB modulation
2,6-Bis(4-methylbenzylidene)cyclohexanone Methylbenzylidene at 2,6 positions Crystal packing influenced by weak interactions, no isomorphism

Substituent Impact :

  • Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, increasing ring electrophilicity and resistance to oxidation.
  • Hydroxyl/Methoxy Groups : Found in BDHPC and analogs, these polar groups enable hydrogen bonding, improving solubility and biological target engagement (e.g., nuclear type II sites) .
  • Bromine/Halogens : In B2BrBC, bromine enhances redox activity, making it effective in scavenging free radicals and modulating oxidative stress pathways .

Key Differences :

  • Metabolic Stability: The -CF₃ groups in this compound likely confer greater metabolic stability compared to hydroxylated analogs like BDHPC, which may undergo rapid glucuronidation .
  • Target Specificity : BDHPC and BMHPC directly interact with nuclear type II sites, whereas trifluoromethylated derivatives may target distinct pathways due to altered electronic profiles.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Solubility Melting Point (°C) LogP (Predicted)
This compound Low (organic solvents) Not reported ~3.5 (highly lipophilic)
BDHPC Moderate (DMSO) 220–225 ~2.8
B2BrBC Low (THF, DMF) 180–185 ~4.2

Notable Trends:

  • Lipophilicity: The -CF₃ groups in this compound increase LogP compared to polar analogs like BDHPC, favoring membrane permeability but limiting aqueous solubility.
  • Crystal Packing: Bis-benzylidene derivatives (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) exhibit unique crystal structures driven by weak interactions, suggesting that trifluoromethyl substitution could further alter solid-state behavior .

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